Tetraphenylphosphonium bromide
Overview
Description
Tetraphenylphosphonium bromide is a quaternary phosphonium salt with the chemical formula (C₆H₅)₄PBr. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis, particularly as a phase-transfer catalyst, which facilitates the transfer of ions between immiscible phases in chemical reactions .
Mechanism of Action
Target of Action
The primary targets of TPPB are diverse, depending on its application. In the field of organic synthesis, TPPB acts as a phase transfer catalyst . It also serves as a supporting electrolyte for the electroreduction of buckminsterfullerene .
Mode of Action
TPPB interacts with its targets in a unique way. For instance, in the acetylene hydrochlorination reaction, TPPB exhibits strong adsorption towards HCl but very weak adsorption towards C2H2 and VCM . The adsorbed HCl can change the conformational structure of TPPB . This unique preferential activation towards the H–Cl bond promotes the catalytic activity and stability of the supported TPPB catalysts .
Biochemical Pathways
It is known that tppb can facilitate the synthesis of various morphologies of pbs nanocrystals . This suggests that TPPB may interact with certain biochemical pathways to influence the formation and growth of these nanocrystals.
Pharmacokinetics
It is known that tppb is hygroscopic , suggesting that it readily absorbs water, which could potentially influence its bioavailability.
Result of Action
The result of TPPB’s action is largely dependent on its application. For instance, in the acetylene hydrochlorination reaction, the use of TPPB as a catalyst resulted in a high acetylene conversion of 97.1% and the selectivity for VCM above 99.5% . In the synthesis of PbS nanocrystals, TPPB facilitated the formation of well-defined PbS dendritic nanostructures .
Biochemical Analysis
Biochemical Properties
Tetraphenylphosphonium bromide is a lipophilic cation that can easily pass through phospholipid bilayers in response to a trans-negative membrane potential This property allows it to interact with various biomolecules within the cell
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
This compound has been studied in organic solvents and water, and a single crystal of this compound (2H2O) has been obtained in water by a slow temperature-lowering method . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Transport and Distribution
This compound, due to its lipophilic nature, can easily pass through phospholipid bilayers This suggests that it could be widely distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenyl bromide in the presence of a nickel chloride catalyst. The reaction is typically carried out in a solvent such as n-octanol at a temperature of 195°C for about 6 hours, yielding approximately 89% of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with hydroxide ions can produce tetraphenylphosphonium hydroxide.
Scientific Research Applications
Tetraphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: It has been studied for its potential use in mitochondrial research due to its ability to cross cell membranes and accumulate in mitochondria.
Medicine: Research has explored its potential as a drug delivery agent, particularly for targeting mitochondria in cancer cells.
Comparison with Similar Compounds
Tetraphenylphosphonium chloride: Similar in structure but with a chloride ion instead of bromide.
Tetrabutylphosphonium bromide: Contains butyl groups instead of phenyl groups.
Triphenylphosphine oxide: Contains an oxygen atom bonded to the phosphorus atom.
Uniqueness: Tetraphenylphosphonium bromide is unique due to its combination of phenyl groups and bromide ion, which provides specific solubility and reactivity characteristics. Its ability to act as a phase-transfer catalyst and its applications in both chemical and biological research make it a versatile and valuable compound .
Properties
IUPAC Name |
tetraphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFQVAOMSWFDU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18198-39-5 (Parent) | |
Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883722 | |
Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-90-8 | |
Record name | Tetraphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2751-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylphosphonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraphenylphosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL75PE6A6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TPPB?
A1: Tetraphenylphosphonium bromide has the molecular formula (C6H5)4PBr and a molecular weight of 419.33 g/mol.
Q2: Does TPPB exhibit any notable spectroscopic features?
A2: Yes, TPPB is commonly characterized using 31P {1H} NMR spectroscopy. [] Additionally, its strong Raman scattering intensity makes it a potential candidate in Raman-scattering-based nonlinearity applications. []
Q3: Is TPPB soluble in both organic solvents and water?
A3: Yes, TPPB exhibits solubility in both organic solvents and water. This property allows for its use in diverse applications. [, ]
Q4: How does silica support affect the decomposition of TPPB?
A4: Interestingly, silica-supported TPPB decomposes differently than its unsupported analogue. Unsupported TPPB follows pseudo-zeroth-order kinetics, while the supported reagent displays a first-order decay. Furthermore, the supported form shows a higher tendency to eliminate triphenylphosphine. []
Q5: Can TPPB act as a catalyst in organic reactions?
A5: Yes, TPPB has shown catalytic activity in various organic reactions. For instance, it effectively catalyzes fluorodenitrations and fluorodesulfonylations, leading to the efficient synthesis of meta-fluoro aromatic compounds. [, ]
Q6: What other reactions can be catalyzed by TPPB?
A6: TPPB has demonstrated catalytic potential in several other reactions. These include: * Cross-coupling of allyl bromide with arylboronic acids to synthesize allylbenzenes when used with a palladium chloride intercalated clay catalyst [] * Ring-opening copolymerization of donor-acceptor norbornadiene dicarboxylic acid anhydride with its corresponding monoglycidyl ester derivatives, yielding novel photoresponsive polyesters [] * Direct esterification of aromatic aldehydes under oxidative N-heterocyclic carbene catalysis [] * Synthesis of solid epoxy resin E-12 from bisphenol A liquid epoxy resin E-54 and solid bisphenol A []
Q7: Has TPPB been explored as a non-metal catalyst?
A7: Yes, recent studies have investigated the use of TPPB as a novel non-metal catalyst in the acetylene hydrochlorination reaction. Theoretical and experimental results indicate promising catalytic activity, particularly when supported on activated carbon. []
Q8: How does the catalytic activity of TPPB compare to other ionic liquids in acetylene hydrochlorination?
A8: Among the ionic liquids studied, TPPB exhibited the highest catalytic activity for acetylene hydrochlorination, followed by tetraphenylphosphonium chloride (TPPC) and butyltriphenylphosphonium bromide (BuTPPB). Tetraphenylphosphonium tetrafluoroborate (TPPT) showed significantly lower activity. []
Q9: Can TPPB be used in analytical techniques?
A9: Yes, TPPB has proven useful in analytical chemistry, particularly in laser ablation/desorption mass spectrometry for the chemical characterization of single particles. [, ]
Q10: How is TPPB utilized in separation processes?
A10: TPPB plays a crucial role in separating specific compounds from complex mixtures. Examples include: * Selective recovery of rhenium from gas-scrubbing solutions generated during molybdenite roasting [] * Application in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of basic esters and esterquats [] * Removal of reactive dyes from aqueous solutions through ion-pair extraction [] * Selective sorption and preconcentration of Chromium(VI) species from aqueous solutions for spectrometric determination []
Q11: Does TPPB interact with biological systems?
A11: Yes, research suggests that TPPB can interact with biological systems. It has been shown to affect the proton motive force in the bacterium Clostridium sporogenes PA 3679. []
Q12: Has TPPB been used to study biological processes?
A12: Yes, TPPB and its derivatives have been employed in various biological studies. For example: * Researchers used TPPB to investigate the effect of complement proteins C5b9 on blood platelets. [] * Studies exploring mitochondrial function during aging in rat hepatocytes used radioactive TPPB to measure mitochondrial membrane potential. [] * TPPB has been explored as a potential molecular imaging probe for mitochondrial dysfunction. [] * Researchers investigated the potential role of efflux pumps in Staphylococcus pseudintermedius resistance to TPPB. []
Q13: Are there any environmental concerns associated with TPPB?
A13: While limited data is available specifically on TPPB, the degradation of this compound used for technetium separation raises concerns due to the potential release of pertechnetate (TcO4-), a highly mobile anion in groundwater. []
Q14: What are some other notable applications of TPPB?
A14: TPPB has found applications in various fields:* Crystal Growth: Large single crystals of TPPB (2H2O) have been successfully grown, exhibiting excellent transparency in the near-IR region, suggesting potential applications in photonics. []* Photosensitized Polymerizations: TPPB salts can act as photoinitiators for the polymerization of styrene and methyl methacrylate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.